3-Bromo-5-fluoro-2-propoxyaniline
Description
Chemical Structure: 3-Bromo-5-fluoro-2-propoxyaniline (C₉H₁₁BrFNO) is a halogenated aniline derivative featuring a bromine atom at position 3, a fluorine atom at position 5, and a propoxy group (-OCH₂CH₂CH₃) at position 2 on the aromatic ring. Molecular Weight: ~248.09 g/mol. Key Features:
- Halogen Effects: Bromine and fluorine substituents enhance electronic effects (e.g., electron withdrawal) and influence reactivity in electrophilic substitution or coupling reactions.
- Applications: Used as an intermediate in medicinal chemistry for drug discovery, particularly in designing kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
3-bromo-5-fluoro-2-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c1-2-3-13-9-7(10)4-6(11)5-8(9)12/h4-5H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGIEOABCRPTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-5-fluoro-2-propoxyaniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Another method involves the hydrogenation of 2-bromo-5-fluoronitrobenzene using methanol, W-4 Raney nickel, and a bromine inhibitor in a hydrogenation kettle. After the reaction, the solution is filtered, and the product is crystallized to obtain 2-bromo-5-fluoroaniline .
Industrial Production Methods
Industrial production methods for 3-Bromo-5-fluoro-2-propoxyaniline typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous and automatic production techniques to lower production costs and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-propoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and nucleophiles.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Oxidation Reactions: Potassium permanganate and hydrogen peroxide are typical oxidizing agents.
Reduction Reactions: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions may produce different aniline derivatives.
Scientific Research Applications
3-Bromo-5-fluoro-2-propoxyaniline has been used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-propoxyaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights critical distinctions between 3-Bromo-5-fluoro-2-propoxyaniline and related compounds:
Impact of Substituents on Properties
Halogen Positioning :
- Bromine at position 3 (meta to the amino group) enhances electrophilic substitution reactivity compared to bromine at position 5 (para) .
- Fluorine at position 5 (ortho to propoxy) increases electron withdrawal, stabilizing intermediates in coupling reactions .
Alkoxy Group Variations :
- Propoxy vs. Methoxy : The longer propoxy chain increases lipophilicity (clogP ~3.2) compared to methoxy (clogP ~2.1), favoring passive diffusion in biological membranes .
- Linear vs. Branched Alkoxy : Propoxy (linear) offers less steric hindrance than isobutoxy, enabling better access to enzyme active sites .
Biological Activity
3-Bromo-5-fluoro-2-propoxyaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3-Bromo-5-fluoro-2-propoxyaniline features a unique combination of halogen (bromine and fluorine) and alkoxy (propoxy) functional groups attached to an aniline structure. Its molecular formula is CHBrFNO, with a molecular weight of approximately 248.09 g/mol. The presence of these substituents significantly influences its chemical reactivity and biological properties .
Antimicrobial Properties
Research indicates that 3-Bromo-5-fluoro-2-propoxyaniline exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth. The compound's mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways .
Table 1: Antimicrobial Activity of 3-Bromo-5-fluoro-2-propoxyaniline
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Pseudomonas aeruginosa | 128 µg/mL | Bactericidal |
Anticancer Activities
Preliminary studies have suggested that 3-Bromo-5-fluoro-2-propoxyaniline may possess anticancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation .
Case Study: Inhibition of Cancer Cell Proliferation
In a study assessing the effects of 3-Bromo-5-fluoro-2-propoxyaniline on cancer cell lines, researchers observed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The compound induced apoptosis in cancer cells, as evidenced by increased levels of caspase activation .
The biological activity of 3-Bromo-5-fluoro-2-propoxyaniline is believed to be mediated through interactions with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, altering signaling cascades that lead to cell growth or apoptosis.
- Membrane Disruption : The presence of halogenated groups can compromise bacterial cell membranes, leading to increased permeability and cell death .
Synthesis Methods
The synthesis of 3-Bromo-5-fluoro-2-propoxyaniline typically involves several steps:
- Bromination : Introduction of the bromine atom at the para position on an aniline derivative.
- Fluorination : Incorporation of the fluorine atom at the meta position using fluorinating agents.
- Propoxylation : Addition of the propoxy group through alkylation reactions.
These synthetic routes are crucial for developing derivatives with enhanced biological activity or altered physical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
